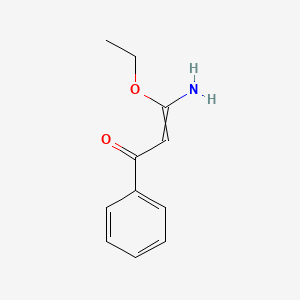
3-Amino-3-ethoxy-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-ethoxy-1-phenylprop-2-en-1-one is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a phenyl group attached to a prop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-Amino-3-ethoxy-1-phenylprop-2-en-1-one involves the reaction of 3-ethoxy-1-phenylprop-2-en-1-one with ammonia or an amine under specific conditions. For example, the compound can be synthesized using montmorillonite K-10 clay under sonication conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using catalysts and controlled environments to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-ethoxy-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
3-Amino-3-ethoxy-1-phenylprop-2-en-1-one has several scientific research applications:
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-ethoxy-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-phenylprop-2-en-1-one: Lacks the ethoxy group, which may affect its reactivity and applications.
3-Amino-3-methoxy-1-phenylprop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.
3-Amino-3-ethoxy-1-phenylpropane: Saturated version of the compound, which may have different reactivity and applications.
Uniqueness
3-Amino-3-ethoxy-1-phenylprop-2-en-1-one is unique due to the presence of both an amino and an ethoxy group on the same molecule, providing a versatile platform for further chemical modifications and applications in various fields.
Properties
CAS No. |
91132-63-7 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-amino-3-ethoxy-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(12)8-10(13)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3 |
InChI Key |
GHNKOOQRABHIIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC(=O)C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


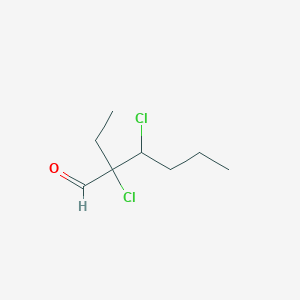
![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)

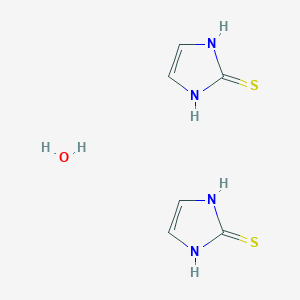
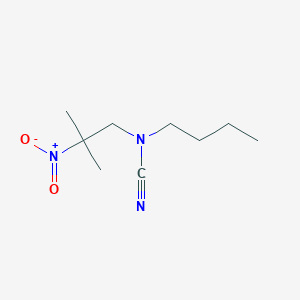

![1-([1,1'-Biphenyl]-2-yl)propan-1-one](/img/structure/B14355632.png)
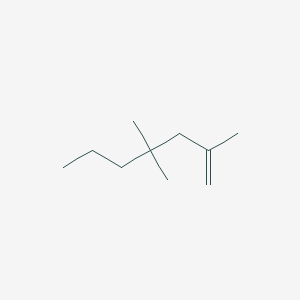
![N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide](/img/structure/B14355651.png)
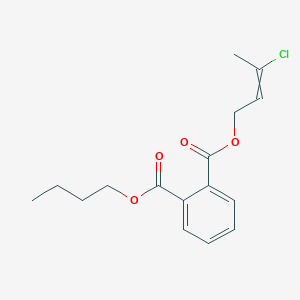

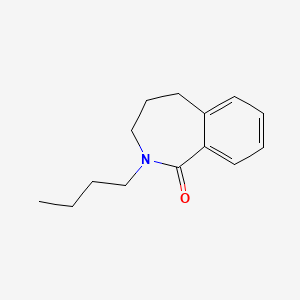
![7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14355682.png)
